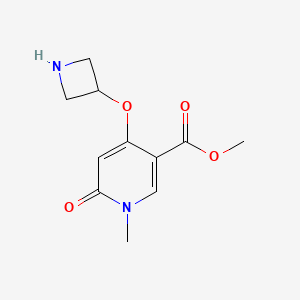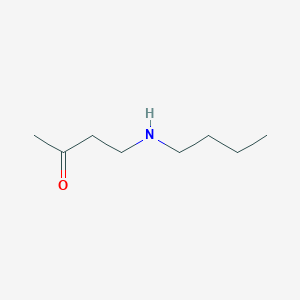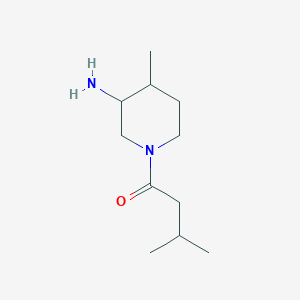![molecular formula C14H12ClFN2O2 B13223325 3-[1-(2-Chloro-3-fluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13223325.png)
3-[1-(2-Chloro-3-fluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[1-(2-Chloro-3-fluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile is a complex organic compound characterized by its unique chemical structure This compound contains a piperidine ring substituted with a 2-chloro-3-fluorophenyl group and a nitrile group
准备方法
The synthesis of 3-[1-(2-Chloro-3-fluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the 2-Chloro-3-fluorophenyl Group: This step involves the substitution of the piperidine ring with a 2-chloro-3-fluorophenyl group using suitable reagents and catalysts.
Addition of the Nitrile Group: The nitrile group is introduced through a nucleophilic substitution reaction, often using cyanide sources under controlled conditions.
Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using advanced techniques such as continuous flow synthesis and automated reaction monitoring.
化学反应分析
3-[1-(2-Chloro-3-fluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced piperidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions, using reagents like sodium methoxide or potassium tert-butoxide.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions to optimize the reaction outcomes.
科学研究应用
3-[1-(2-Chloro-3-fluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile has a wide range of scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and inflammatory diseases.
Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biological Studies: Researchers study its interactions with biological macromolecules to understand its mechanism of action and potential therapeutic effects.
Industrial Applications: The compound is used in the development of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3-[1-(2-Chloro-3-fluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
When compared to similar compounds, 3-[1-(2-Chloro-3-fluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile stands out due to its unique combination of functional groups and structural features. Similar compounds include:
3-[1-(2,6-Dichloro-3-fluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile: This compound has an additional chlorine atom, which may alter its reactivity and biological activity.
3-[1-(2-Chloro-4-fluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile: The position of the fluorine atom is different, potentially affecting its chemical properties and interactions.
3-[1-(2-Chloro-3-fluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanoic acid: The nitrile group is replaced with a carboxylic acid group, leading to different reactivity and solubility characteristics.
属性
分子式 |
C14H12ClFN2O2 |
|---|---|
分子量 |
294.71 g/mol |
IUPAC 名称 |
3-[1-(2-chloro-3-fluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile |
InChI |
InChI=1S/C14H12ClFN2O2/c15-13-10(16)4-1-5-11(13)18-8-2-3-9(14(18)20)12(19)6-7-17/h1,4-5,9H,2-3,6,8H2 |
InChI 键 |
JQSOSGDLWOQVAO-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C(=O)N(C1)C2=C(C(=CC=C2)F)Cl)C(=O)CC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



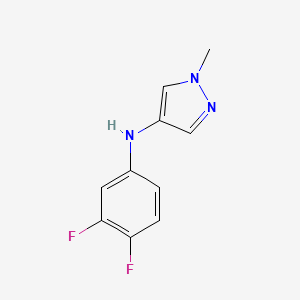
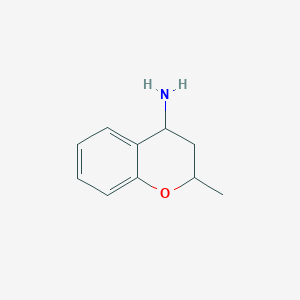
![3-[(2-Amino-3,3-dimethylbutanamido)methyl]-5-methylhexanoic acid](/img/structure/B13223263.png)
![4-{2-Amino-1-[1-(hydroxymethyl)cyclobutyl]ethyl}benzonitrile](/img/structure/B13223267.png)

![tert-Butyl 6-methyl-4-oxo-3,4-dihydrospiro[1-benzopyran-2,3'-piperidine]-1'-carboxylate](/img/structure/B13223277.png)
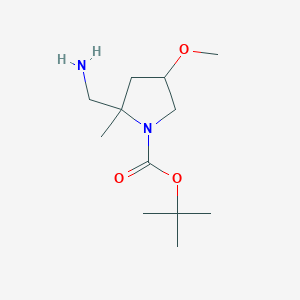
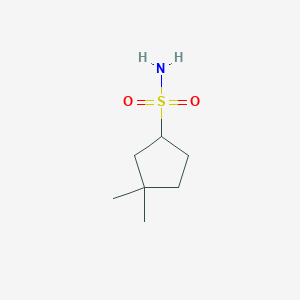
![1-[(2-Amino-3-methylbutyl)sulfanyl]-4-fluorobenzene](/img/structure/B13223290.png)
